5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Researchers using 2-aminothiazole scaffolds for SAR often face limited access to defined alkyl-substituted variants in stable salt forms. This compound's 5-ethyl-4-propyl pattern markedly alters lipophilicity (LogP 2.66 vs. 0.38) and polarity (TPSA 38.91 vs. 67.15 Ų) vs. the parent core, enabling exploration of lipophilic binding pockets while retaining the 2-amine nucleophilic handle. The hydrochloride salt ensures accurate molarity calculations and direct use in aqueous or polar organic media without neutralization. • Elevated LogP (2.66) and reduced TPSA (38.91 Ų) for lipophilic pocket probing • Defined HCl salt for reproducible handling, stability, and assay-ready dosing • Versatile primary amine for amide coupling, sulfonamide formation, or reductive amination

Molecular Formula C8H15ClN2S
Molecular Weight 206.74 g/mol
CAS No. 30709-62-7
Cat. No. B1439679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride
CAS30709-62-7
Molecular FormulaC8H15ClN2S
Molecular Weight206.74 g/mol
Structural Identifiers
SMILESCCCC1=C(SC(=N1)N)CC.Cl
InChIInChI=1S/C8H14N2S.ClH/c1-3-5-6-7(4-2)11-8(9)10-6;/h3-5H2,1-2H3,(H2,9,10);1H
InChIKeyRMQOKAGCCHYXBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-4-propyl-thiazol-2-ylamine Hydrochloride Overview


5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride (CAS 30709-62-7) is a substituted thiazole derivative featuring a 2-amine functional group and a hydrochloride salt form . This heterocyclic building block (molecular formula C₈H₁₅ClN₂S, molecular weight 206.74 g/mol) contains a non-fused thiazole ring with ethyl and propyl substituents at positions 5 and 4, respectively . It is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and organic synthesis, with vendor-reported purities ranging from 95% to 97% .

Fits 2-aminothiazole SAR studies requiring defined 4-propyl,5-ethyl substitution
Hydrochloride salt simplifies molar calculations and solution preparation
Documented purity specification supports reproducible synthetic and analytical workflows

Substitution Specificity of 5-Ethyl-4-propyl-thiazol-2-ylamine HCl


While the thiazol-2-amine scaffold is widely explored in medicinal chemistry, simple substitution with the unadorned 2-aminothiazole core or other alkyl variants is not equivalent. Structure-activity relationship (SAR) studies on 2-aminothiazoles have demonstrated that the central thiazole moiety and the C-4 position are generally intolerant to modification, making the specific 5-ethyl and 4-propyl substitution pattern a critical determinant of molecular properties [1]. Consequently, the lipophilicity and polarity of 5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride differ substantially from the unsubstituted parent (LogP 2.66 vs. 0.38; TPSA 38.91 vs. 67.15) . The hydrochloride salt form further distinguishes it from the free base (CAS 30709-63-8) in terms of handling, solubility, and stability. Thus, interchange with a generic thiazol-2-amine without equivalent alkyl substitution and salt formulation would introduce uncontrolled variables in experimental reproducibility and may compromise the intended synthetic or biological outcomes.

Distinct 5-ethyl-4-propyl substitution pattern on thiazole core
Unsubstituted 2-aminothiazole has markedly different lipophilicity and SAR profile
Crystalline hydrochloride salt with defined stoichiometry
Free base is a liquid with potential handling and stability inconsistencies
Supplied with vendor-documented purity specification (≥95%)
Free base purity often not standardized, raising impurity interference risk

Quantitative Evidence for 5-Ethyl-4-propyl-thiazol-2-ylamine Hydrochloride


Enhanced Lipophilicity and Reduced Polarity

5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride exhibits a significantly higher calculated octanol-water partition coefficient (LogP = 2.662) and a lower topological polar surface area (TPSA = 38.91 Ų) compared to the unsubstituted 2-aminothiazole (LogP = 0.38, TPSA = 67.15 Ų) . This 7-fold increase in LogP and 42% reduction in TPSA indicate markedly enhanced lipophilicity and reduced polarity, which can influence membrane permeability and binding interactions in biological systems.

Lipophilicity & Polarity
Calculated
LogP: 2.66 vs 0.38
TPSA: 38.91 vs 67.15 Ų
Property shift may influence permeability and binding in screening models
Class-level inference; experimental validation recommended
Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Hydrochloride Salt Handling Advantages

The hydrochloride salt of 5-Ethyl-4-propyl-thiazol-2-ylamine (MW 206.74) offers precise stoichiometric definition and is a solid, whereas the free base (CAS 30709-63-8, MW 170.28) is reported as a colorless or light yellow liquid . The salt form typically enhances aqueous solubility and improves long-term storage stability compared to the free base, which may be prone to oxidation or handling inconsistencies [1].

Salt Form Stability
Reported
Solid (HCl salt)
MW 206.74 vs free base (liquid, 170.28)
Precise stoichiometry supports reproducible solution preparation
Free base may exhibit handling and storage limitations
Salt Selection Solid-State Chemistry Research Reagent Specification

Purity Specifications and Reproducibility

Commercially available 5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride is supplied with defined minimum purity specifications, such as 95% (AKSci) and 97% (Leyan) . In contrast, the free base may be offered without a standardized purity certificate from some vendors . This quantified purity assurance reduces the risk of unknown impurity interference in sensitive assays and synthetic applications.

Purity Specification
Vendor-specified
≥95% (AKSci)
≥97% (Leyan)
Documented purity lowers risk of assay interference from unknown impurities
Verify lot-specific COA for exact values
Chemical Procurement Quality Control Reproducibility

Applications of 5-Ethyl-4-propyl-thiazol-2-ylamine Hydrochloride


Medicinal Chemistry SAR Scaffold

The distinct 4-propyl and 5-ethyl substitution pattern, coupled with the 2-amine handle, provides a unique topological and electronic environment for exploring SAR within the 2-aminothiazole class. Its elevated LogP (2.66) and reduced TPSA (38.91 Ų) relative to the unsubstituted core suggest utility in probing lipophilic binding pockets and optimizing membrane permeability in lead series . The defined hydrochloride salt form ensures accurate molarity calculations for biochemical and cellular assays .

Synthetic Intermediate for Thiazole Derivatives

As a primary amine, 5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride can serve as a versatile nucleophile in amide bond formation, sulfonamide synthesis, or reductive amination reactions. The presence of the alkyl substituents may influence the reactivity and steric profile of the amine, offering a differentiated building block compared to the unadorned 2-aminothiazole [1]. The hydrochloride salt form is particularly amenable to direct use in aqueous or polar organic reaction media without prior neutralization.

Analytical Reference Standard

The well-defined chemical structure, molecular weight (206.74 g/mol), and vendor-supplied purity specifications (95-97%) make this compound suitable as a reference standard for calibrating chromatographic methods (HPLC, LC-MS) or validating synthetic routes involving similar thiazole cores . The hydrochloride salt form also provides a distinct UV or MS signature that can facilitate detection in complex matrices.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR probe
Defined 4-propyl,5-ethyl 2-aminothiazole scaffold
Permeability screening and binding-assay context
Synthetic building block
Primary amine handle; HCl salt for polar media
Reaction profiling and purity analysis
Analytical reference standard
Well-defined structure and documented purity
HPLC/LC-MS method calibration and identity confirmation

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